molecular formula C6H10ClF2N3 B1424872 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1305711-79-8

1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1424872
M. Wt: 197.61 g/mol
InChI Key: KZGOZFWALKIMSG-UHFFFAOYSA-N
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Description

“1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1221726-31-3 . The compound is a solid and its country of origin is CN .


Physical And Chemical Properties Analysis

The compound is a solid and is stored at room temperature . Its molecular weight is 169.56 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.

Scientific Research Applications

Synthesis and Reactivity

  • Facile Synthesis of Flexible Ligands : 1,3-bis(pyrazol-1-yl)propanes, bis[2-(pyrazol-1-yl)ethyl] ethers, and bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine are synthesized via a reaction involving pyrazoles in a superbasic medium. This includes the unexpected formation of 1,4-bis[2-(pyrazol-1-yl)ethyl]piperazine (Potapov et al., 2007).

  • Influence on Self-Organization of Cu2+ Complexes : The chain length and metal to ligand ratio in pyrazole azamacrocycles impact the organization of Cu2+ complexes, with the hydrocarbon chains playing a crucial role (Lopera et al., 2020).

Chemical Reactions

  • Oxidation of Amines and Sulfides : 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole reacts with tertiary amines and sulfides to produce amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

  • Synthesis of 3,5-Dimethyl-4-Aminomethylpyrazole Ligands : These ligands, containing aminoalkyl groups, are synthesized for new water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000).

Biological Activity

  • Antibacterial Activity : New pyrazole derivatives exhibit significant antibacterial activity, highlighting the potential of these compounds in medical applications (Al-Smaisim, 2012).

  • Local Anesthetic, Analgesic and Antiaggregating Activities : Certain pyrazole derivatives demonstrate notable local anesthetic, analgesic, and platelet antiaggregating activities (Bruno et al., 1994).

Safety And Hazards

The compound has been classified as harmful, with hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P321, P362+P364, P405, P501 . It is advised to avoid breathing dust and contact with skin and eyes .

Future Directions

While specific future directions for “1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” are not available, research into similar compounds like Difluoromethylornithine (DFMO, eflornithine) is ongoing. DFMO is being studied for its potential as an antiviral agent, with a focus on improving its pharmacokinetic profile .

properties

IUPAC Name

1-(difluoromethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-3-5(9)4(2)11(10-3)6(7)8;/h6H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGOZFWALKIMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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